molecular formula C7H7BrN2O B2401234 4-Bromobenzamidoxime CAS No. 19227-14-6; 69113-23-1

4-Bromobenzamidoxime

Cat. No.: B2401234
CAS No.: 19227-14-6; 69113-23-1
M. Wt: 215.05
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Description

4-Bromobenzamidoxime (CAS: 19227-14-6) is a hydroxyamidine derivative characterized by the presence of a bromine-substituted benzene ring and an amidoxime functional group (–C(=NOH)NH₂). It is synthesized via the reaction of 4-bromoimidoyl chloride with hydroxylamine or through the treatment of 4-bromobenzonitrile with hydroxylamine under controlled conditions . The compound exhibits a twisted molecular conformation, with the benzene ring deviating by 34.4° from the amidoxime plane, as confirmed by X-ray crystallography (using SHELX software for refinement) . Intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers in its crystalline state, influencing its stability and solubility .

Its high synthetic yield (noted in multi-step reactions) makes it a preferred substrate for heterocyclic chemistry .

Properties

IUPAC Name

4-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIZOZPSSURRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19227-14-6, 69113-23-1
Record name 4-bromo-N'-hydroxybenzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 69113-23-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired imidamide compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and imidamide groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Benzamidoximes

(a) 4-Chlorobenzamidoxime
  • Structure : Chlorine substituent instead of bromine.
  • Synthesis : Analogous to 4-bromobenzamidoxime, using 4-chlorobenzonitrile or imidoyl chloride.
  • Reactivity/Applications: Similar cyclization reactions to form oxadiazoles.
  • Yield : Reported to have high yields comparable to this compound in amidoxime synthesis .
(b) Pyridineamidoxime
  • Structure : Pyridine ring replaces benzene, introducing nitrogen into the aromatic system.
  • Reactivity : Enhanced electron-withdrawing effects from the pyridine nitrogen may alter nucleophilicity, affecting cyclization efficiency with esters or carboxylic acids .

Functional Group Variants

(a) 4-Bromothiobenzamide
  • Structure : Thioamide (–C(=S)NH₂) instead of amidoxime.
  • Synthesis : Produced by treating 4-bromobenzonitrile with sodium hydrogen sulfide .
  • Reactivity : The thioamide group participates in distinct hydrogen-bonding interactions (N–H⋯S, 3.376–3.605 Å) and exhibits metal-chelating properties, unlike amidoximes .
  • Applications : Broad biological activities, including antimicrobial and enzyme inhibition, but less utility in oxadiazole synthesis compared to amidoximes .
(b) 4-(Dimethylamino)benzohydrazide
  • Structure : Hydrazide (–CONHNH₂) group instead of amidoxime.
  • Reactivity: Forms hydrazones and azo compounds rather than oxadiazoles. The dimethylamino group enhances electron-donating effects, altering reaction pathways .

Precursor and Derivatives

(a) 4-Bromobenzoic Acid
  • Structure : Carboxylic acid (–COOH) precursor.
  • Role : Used to synthesize 4-bromobenzonitrile (a key intermediate for amidoximes and thioamides) .
  • Applications: Limited direct biological utility but critical in preparing halogenated aromatic intermediates .

Data Table: Key Comparative Properties

Compound Structure Synthesis Method Key Reactions/Applications References
This compound –C(=NOH)NH₂, Br Imidoyl chloride + NH₂OH or nitrile route Oxadiazole formation, neuroimaging probes
4-Chlorobenzamidoxime –C(=NOH)NH₂, Cl Similar to bromo analog Antimicrobial oxadiazoles
4-Bromothiobenzamide –C(=S)NH₂, Br NaSH·H₂O + 4-bromobenzonitrile Metal chelation, enzyme inhibition
4-Bromobenzoic Acid –COOH, Br Bromination of benzoic acid Precursor for nitriles and amides

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